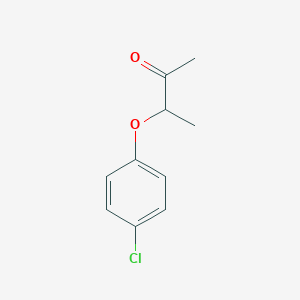

3-(4-Chlorophenoxy)-2-butanone

Descripción general

Descripción

“3-(4-Chlorophenoxy)benzaldehyde” is a compound that has been investigated for anti-tumor activity . It was used in the synthesis of fatty acid amide hydrolase inhibitors bearing spirocyclic diamine cores .

Synthesis Analysis

The synthesis of related compounds involves various steps. For instance, the synthesis of “rafoxanide”, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, was achieved in three steps from readily available 4-chlorophenol with 74% overall yield .

Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and involve multiple steps. For example, the treatment of 4-chlorophenol with KOH generates the phenoxy ion that reacts, in situ, with compound 1 to form nitroether 3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the density of “3-(4-Chlorophenoxy)propanoic acid” is 1.3±0.1 g/cm^3 .

Aplicaciones Científicas De Investigación

1. Electrochemical Synthesis

K. Uneyama et al. (1983) explored the electrooxidative synthesis of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which is structurally related to 3-(4-Chlorophenoxy)-2-butanone. This synthesis was achieved using a double ene-type chlorination process and provided insights into the electrochemical preparation of such compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

2. Photochemistry of Related Compounds

Research by J. A. D. Silva et al. (2001) studied the photophysics and photochemistry of triadimefon, a compound similar to 3-(4-Chlorophenoxy)-2-butanone. This study provided insights into the behavior of such compounds under light, contributing to the understanding of their stability and degradation pathways (Silva, Silva, Khmelinskii, Martinho, & Ferreira, 2001).

3. Mutagenicity Studies

L. Jolivette et al. (1998) investigated 2-Chloro-4-(methylthio)butanoic acid, a compound related to 3-(4-Chlorophenoxy)-2-butanone, for its mutagenic properties. This research is crucial in understanding the potential health risks associated with the exposure to these types of chemicals (Jolivette, Kende, & Anders, 1998).

4. Enantioselective Synthesis

Kristian Geitner et al. (2010) focused on the synthesis of enantiopure compounds using Baeyer–Villiger monooxygenase, relevant to the study of 3-(4-Chlorophenoxy)-2-butanone and its derivatives. This research aids in the development of methods for creating specific isomers of chemicals for various applications (Geitner, Rehdorf, Snajdrova, & Bornscheuer, 2010).

5. Reaction Kinetics and Products

The work of E. Kaiser et al. (2009) on the reaction of chlorine with butanone, closely related to 3-(4-Chlorophenoxy)-2-butanone, provides significant information on the reaction kinetics and products formed. Such studies are valuable in industrial chemistry for optimizing reaction conditions and understanding the formation of by-products (Kaiser, Wallington, & Hurley, 2009).

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Chlorophenoxy)-2-butanone, also known as Chlorphenesin, is the central nervous system (CNS) . It acts as a muscle relaxant , blocking nerve impulses or pain sensations that are sent to the brain .

Mode of Action

It is known that it acts in the cns rather than directly on skeletal muscle . This interaction with the CNS leads to a reduction in muscle tension and spasm, providing relief from associated pain and discomfort .

Biochemical Pathways

Its action in the cns suggests that it may influence neurotransmission processes, potentially affecting pathways related to pain sensation and muscle contraction .

Pharmacokinetics

Chlorphenesin exhibits rapid and complete absorption . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is reported to be between 2.3 to 5 hours .

Result of Action

The primary result of Chlorphenesin’s action is muscle relaxation . By blocking nerve impulses or pain sensations sent to the brain, it helps to alleviate muscle spasms and associated pain . This makes it useful in the treatment of conditions characterized by muscle hyperactivity or painful muscle spasms .

Action Environment

The action, efficacy, and stability of Chlorphenesin can be influenced by various environmental factors. It’s important to note that individual factors such as age, health status, and other individual biological factors can also influence the action and efficacy of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTBBGMAUUPHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395535 | |

| Record name | 3-(4-chlorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)-2-butanone | |

CAS RN |

3782-11-4 | |

| Record name | 3-(4-chlorophenoxy)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)

![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)

![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)